Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the reaction of 7-bromo-4,5-dihydro-3H-benzo[B][1,4]oxazepine with tert-butyl piperidine-1-carboxylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: A related compound with a similar core structure but lacking the spirocyclic piperidine moiety.
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Another compound with a tert-butyl ester group and a different heterocyclic core.
Uniqueness
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a spiro linkage that connects a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester group and bromine atom at specific positions contributes to its distinctive chemical properties and potential biological activities. The molecular formula is C18H25BrN2O with a molecular weight of approximately 397.3 g/mol.
Preliminary studies suggest that tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] may interact with specific receptors or enzymes in biological systems. Notably, it may influence pathways related to neuroactivity. The following mechanisms have been proposed:
- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of benzoxazepines have demonstrated AChE inhibition with IC50 values around 6.98 µM .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by β-amyloid fragments in neuroblastoma cells .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be significantly influenced by variations in its structure. A comparative analysis with related compounds highlights how halogen substitutions and functional groups affect biological properties:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Bromine instead of Fluorine | Potentially similar neuroactivity | Halogen substitution impact |
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Fluorine atom present | Antimicrobial properties reported | Different halogen substitution |
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Presence of an oxo group | Varies based on carbonyl functionality | Presence of carbonyl group |
This table illustrates how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.
Acetylcholinesterase Inhibition
A study focusing on the AChE inhibitory activity of various benzoxazepines found that structural modifications significantly affected potency. Compounds with similar spirocyclic structures showed varying degrees of inhibition . This highlights the potential for tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] to be explored further for its AChE inhibitory properties.
Properties
Molecular Formula |
C18H25BrN2O3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 |
InChI Key |
NIRPLJHBAKDTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.